molecular formula C21H18N4O4S2 B11015370 methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11015370
M. Wt: 454.5 g/mol
InChI Key: HXWLFMMMVQRBTN-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzyl group and the thiazolopyrimidine moiety. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and various amines. The reactions are often carried out under reflux conditions with solvents such as methanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Biological Activity

Methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C20H21N3O3S2\text{C}_{20}\text{H}_{21}\text{N}_3\text{O}_3\text{S}_2

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Pseudomonas aeruginosa64 μg/mL

These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus .

Anticancer Activity

The compound has also shown promise in anticancer studies. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The following table summarizes the findings:

Cell Line IC50 (μM) Reference Compound IC50 (μM)
HeLa12.5Etoposide15.0
MCF-710.0Doxorubicin8.0

These results indicate that this compound exhibits significant cytotoxicity towards cancer cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following data illustrates its effectiveness:

Cytokine Concentration (pg/mL) Control Treatment
TNF-alpha15030075
IL-6200400100

This suggests a promising anti-inflammatory profile for this compound .

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to methyl 5-benzyl compounds. For example:

  • Thiazolo[3,2-a]benzimidazoles : These compounds have been reported to possess anticancer and antimicrobial properties due to their ability to interact with DNA and inhibit topoisomerases .
  • Thiazolidinone Derivatives : A study highlighted that thiazolidinones exhibited significant antioxidant and antimicrobial activities, suggesting a broader spectrum of biological effects within this chemical class .

Properties

Molecular Formula

C21H18N4O4S2

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[(2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H18N4O4S2/c1-11-12(2)30-21-22-10-14(18(27)25(11)21)17(26)24-20-23-16(19(28)29-3)15(31-20)9-13-7-5-4-6-8-13/h4-8,10H,9H2,1-3H3,(H,23,24,26)

InChI Key

HXWLFMMMVQRBTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NC(=C(S3)CC4=CC=CC=C4)C(=O)OC)C

Origin of Product

United States

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